![molecular formula C17H19BrN2 B13866241 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine is a synthetic organic compound characterized by the presence of a bromophenyl group attached to an indole core
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes . Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the bromophenyl group but differ in their core structures and functional groups.
Thiazole derivatives: These compounds have diverse biological activities and structural similarities, such as the presence of heterocyclic rings.
Pyrazoline derivatives: Known for their neurotoxic potentials and other biological activities, these compounds also feature aromatic rings and functional groups.
Properties
Molecular Formula |
C17H19BrN2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C17H19BrN2/c1-11-9-16-15(12(2)17(11)19)7-8-20(16)10-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10,19H2,1-2H3 |
InChI Key |
DUACNXXBRBTLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2CC3=CC=C(C=C3)Br)C(=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


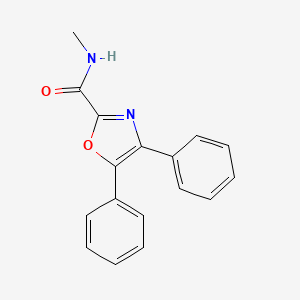
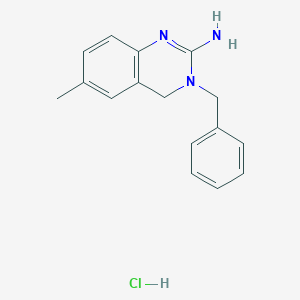

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
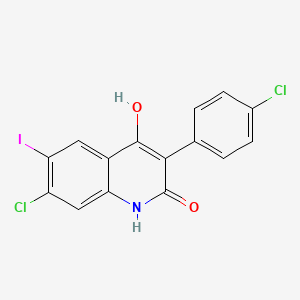
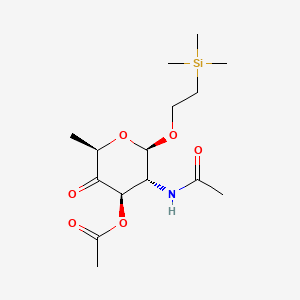
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

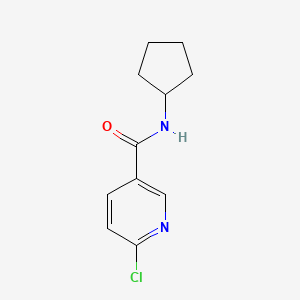
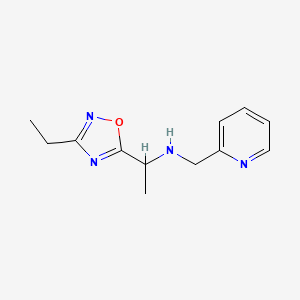
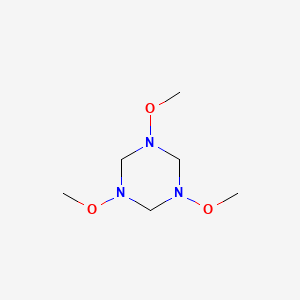
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

